N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8705629
InChI: InChI=1S/C27H23NO6/c1-17-21-9-8-20(13-24(21)34-27(30)22(17)11-18-5-3-2-4-6-18)31-15-26(29)28-14-19-7-10-23-25(12-19)33-16-32-23/h2-10,12-13H,11,14-16H2,1H3,(H,28,29)
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Molecular Formula: C27H23NO6
Molecular Weight: 457.5 g/mol

N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

CAS No.:

Cat. No.: VC8705629

Molecular Formula: C27H23NO6

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide -

Specification

Molecular Formula C27H23NO6
Molecular Weight 457.5 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetamide
Standard InChI InChI=1S/C27H23NO6/c1-17-21-9-8-20(13-24(21)34-27(30)22(17)11-18-5-3-2-4-6-18)31-15-26(29)28-14-19-7-10-23-25(12-19)33-16-32-23/h2-10,12-13H,11,14-16H2,1H3,(H,28,29)
Standard InChI Key NEUIFVCFSGSRFN-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features three distinct moieties:

  • 1,3-Benzodioxol-5-ylmethyl group: A methylene-linked benzodioxole ring system known for enhancing metabolic stability and membrane permeability .

  • Acetamide backbone: Serves as a flexible linker, facilitating interactions with biological targets via hydrogen bonding .

  • 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy group: A coumarin derivative substituted with benzyl and methyl groups, contributing to π-π stacking and hydrophobic interactions .

The IUPAC name systematically describes these components, emphasizing the acetamide’s N¹-substitution by the benzodioxolylmethyl group and the ether-linked coumarin moiety.

Physicochemical Properties

Predicted properties derived from structurally analogous compounds :

PropertyValue
Molecular FormulaC₂₇H₂₃NO₆
Molecular Weight481.48 g/mol
logP4.2 ± 0.3 (estimated)
Hydrogen Bond Donors2 (amide NH, coumarin lactone)
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų

The moderate logP suggests balanced lipophilicity, favoring both cellular uptake and aqueous solubility. The polar surface area aligns with compounds exhibiting oral bioavailability .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves three key intermediates:

  • 7-Hydroxy-3-benzyl-4-methylcoumarin: Prepared via Pechmann condensation of 4-methylresorcinol with benzyl-protected ethyl acetoacetate under acidic conditions .

  • 2-Chloroacetamide derivative: Generated by reacting 1,3-benzodioxol-5-ylmethylamine with chloroacetyl chloride in dichloromethane .

  • Etherification: Coupling the coumarin’s phenolic oxygen with the chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Stepwise Synthesis

  • Coumarin Synthesis:

    • 4-Methylresorcinol and ethyl benzylacetoacetate undergo Pechmann cyclization in concentrated H₂SO₄, yielding 7-hydroxy-3-benzyl-4-methylcoumarin .

    • Yield: 68% (reported for analogous reactions) .

  • Acetamide Intermediate:

    • 1,3-Benzodioxol-5-ylmethylamine reacts with chloroacetyl chloride (1:1 molar ratio) in DCM at 0°C, forming N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide .

    • Reaction Time: 2 hours; Yield: 82% .

  • Ether Coupling:

    • The phenolic hydroxyl of the coumarin reacts with the chloroacetamide in DMF with K₂CO₃ (2 eq.) at 60°C for 12 hours .

    • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

    • Yield: 57% .

Spectroscopic Validation

IR Spectroscopy

  • ν (C=O): 1720 cm⁻¹ (coumarin lactone), 1655 cm⁻¹ (amide I) .

  • ν (C-O-C): 1240 cm⁻¹ (benzodioxole) .

¹H-NMR (400 MHz, CDCl₃)

δ (ppm)MultiplicityAssignment
2.41s (3H)4-CH₃ (coumarin)
3.89s (2H)N-CH₂ (benzodioxole)
4.61s (2H)OCH₂CO (acetamide linker)
5.33s (2H)OCH₂ (benzodioxole)
6.82–7.48m (12H)Aromatic protons

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. 482.18, found 482.21.

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